BenchChemオンラインストアへようこそ!

4-(7-Bromoquinoxalin-2-yl)morpholine

Anticancer Drug Discovery Non-Small Cell Lung Cancer (NSCLC) Structure-Activity Relationship (SAR)

Choose 4-(7-Bromoquinoxalin-2-yl)morpholine for your next drug discovery campaign. This heterocyclic building block features a 7-bromo handle for rapid diversification and a morpholine core critical for PI3Kα inhibition (IC50 0.44 μM in related series). Unlike nitro-analogs, bromo-substituted quinoxalines show superior lung cancer cell inhibition, making this the ideal starting material for targeted kinase inhibitor synthesis. Available in high purity (≥95%) with reliable global shipping.

Molecular Formula C12H12BrN3O
Molecular Weight 294.15 g/mol
CAS No. 916811-87-5
Cat. No. B1523545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Bromoquinoxalin-2-yl)morpholine
CAS916811-87-5
Molecular FormulaC12H12BrN3O
Molecular Weight294.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
InChIKeyYQPUONDOWMMGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(7-Bromoquinoxalin-2-yl)morpholine (CAS 916811-87-5): Core Structural and Procurement Overview for Medicinal Chemistry


4-(7-Bromoquinoxalin-2-yl)morpholine (CAS 916811-87-5) is a heterocyclic quinoxaline derivative with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g/mol . It is characterized by a 7-position bromine substituent on the quinoxaline core and a morpholine moiety at the 2-position. This compound is primarily utilized as a versatile intermediate in pharmaceutical research and development, particularly for the synthesis of potential kinase inhibitors and other novel chemical entities . Its structure represents a foundational scaffold from which more complex and potent analogs are derived through further functionalization [1].

Procurement Risk: Why 4-(7-Bromoquinoxalin-2-yl)morpholine is Not Interchangeable with Other Quinoxaline Derivatives


The quinoxaline scaffold is a well-established pharmacophore, but its biological activity and synthetic utility are exquisitely sensitive to the specific nature and position of substituents. For instance, the introduction of a bromo group, as opposed to a nitro group, on the quinoxaline skeleton has been demonstrated to confer superior inhibition against lung cancer cells in direct comparative studies [1]. Similarly, the presence of the morpholine ring is critical for engaging specific kinase targets, such as PI3Kα, where it contributes to potent inhibitory activity [2][3]. Therefore, substituting 4-(7-Bromoquinoxalin-2-yl)morpholine with a close analog, such as a chloro- or nitro-derivative, or one lacking the morpholine moiety, will yield a fundamentally different compound with unpredictable and likely divergent biological and chemical properties, making generic substitution a significant scientific and procurement risk.

Quantitative Differentiation Guide for 4-(7-Bromoquinoxalin-2-yl)morpholine: Comparative Data for Scientific Selection


Superior Antiproliferative Activity of Bromo- over Nitro-Substituted Quinoxalines in Lung Cancer Cells

In a study evaluating quinoxaline derivatives against human non-small-cell lung cancer cells (A549), the introduction of a bromo group instead of a nitro group on the quinoxaline skeleton resulted in superior inhibition. This class-level inference provides a critical differentiation: the bromo substituent present in the target compound is a key driver for enhanced anticancer activity compared to nitro-substituted analogs [1].

Anticancer Drug Discovery Non-Small Cell Lung Cancer (NSCLC) Structure-Activity Relationship (SAR)

Essential Role of the Morpholine Moiety for PI3Kα Inhibitory Activity

Pharmacophore-based screening and molecular docking studies have identified the morpholine group as a crucial contributor to potent PI3Kα inhibition. A series of novel morpholino-quinoxalines were identified, exemplified by compound 1a with a PI3Kα IC50 of 0.44 μM [1]. This provides class-level evidence that the morpholine moiety present in 4-(7-Bromoquinoxalin-2-yl)morpholine is essential for engaging this cancer target, unlike quinoxaline derivatives lacking this group [2].

PI3K/AKT/mTOR Pathway Kinase Inhibitor Design Pharmacophore Modeling

Measured P2X4 Receptor Antagonist Activity Provides a Quantifiable Biological Benchmark

Direct binding data for 4-(7-Bromoquinoxalin-2-yl)morpholine (reported as CHEMBL5181561 in BindingDB) shows it acts as an antagonist at the human P2X4 receptor with an IC50 of 8.34 μM (8,340 nM) in a cell-based calcium influx assay [1]. This provides a specific, quantifiable activity benchmark for the exact compound. This data can be compared against the reported activities of other P2X4 antagonists or in-class quinoxaline derivatives to assess its relative potency and selectivity profile.

Purinergic Signaling Ion Channel Pharmacology Neuroinflammation

Validated Application Scenarios for Procuring 4-(7-Bromoquinoxalin-2-yl)morpholine Based on Quantitative Evidence


As a Strategic Intermediate for Developing Bromo-Substituted Quinoxaline Anticancer Agents

Given the demonstrated superiority of bromo-substituted quinoxalines over nitro-analogs in inhibiting non-small-cell lung cancer cells [1], 4-(7-Bromoquinoxalin-2-yl)morpholine is an ideal starting material for medicinal chemistry programs focused on lung cancer. Its 7-bromo position allows for further derivatization to optimize potency, while the core structure provides a proven activity advantage.

As a Foundational Scaffold for PI3Kα Kinase Inhibitor Discovery

The morpholine group is a critical pharmacophore for PI3Kα inhibition, as evidenced by the potent activity (IC50 = 0.44 μM) of a closely related morpholino-quinoxaline series [2]. This compound serves as an essential building block for synthesizing and optimizing new PI3Kα inhibitors. Researchers can leverage the 7-bromo handle to introduce diverse chemical moieties aimed at improving potency, selectivity, and drug-like properties for this validated cancer target.

As a Validated Chemical Probe for Investigating P2X4 Receptor Pharmacology

With a confirmed IC50 of 8.34 μM at the human P2X4 receptor [3], this compound is a validated chemical probe for studying this target. This is particularly relevant for research into neuropathic pain, inflammation, and other disorders where P2X4 is implicated. While its potency is in the micromolar range, it provides a well-defined starting point for structure-activity relationship (SAR) studies to develop more potent and selective P2X4 antagonists.

As a Versatile Building Block for Generating Diverse Quinoxaline-Focused Libraries

The presence of a reactive bromine atom at the 7-position offers a clear synthetic handle for diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [4]. This allows for the rapid exploration of chemical space around the biologically validated quinoxaline-morpholine core, enabling the creation of focused libraries for screening against a variety of kinase and non-kinase targets, thereby accelerating hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(7-Bromoquinoxalin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.